molecular formula C10H17N3 B2489972 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1509274-37-6

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2489972
CAS No.: 1509274-37-6
M. Wt: 179.267
InChI Key: GXHREWMMPXVPAK-UHFFFAOYSA-N
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Description

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The tert-butyl group attached to the nitrogen atom enhances its stability and solubility, making it a valuable compound in various scientific research and industrial applications.

Scientific Research Applications

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolopyridines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which enhances its stability and solubility. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)13-9-4-5-11-6-8(9)7-12-13/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHREWMMPXVPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(CNCC2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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